molecular formula C13H10F3N5O2 B5554375 N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Katalognummer B5554375
Molekulargewicht: 325.25 g/mol
InChI-Schlüssel: TYDDXNKOYILWBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of organic molecules that incorporate multiple heterocyclic structures, including benzimidazole and oxadiazole rings. These structures are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The specific compound mentioned is part of a broader class of chemicals that have been synthesized to explore biological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves multistep organic reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of related benzimidazole carboxamide derivatives has been achieved through direct condensation/cyclization reactions of carboxylic acid with diamine in the presence of a condensing agent like Trimethylsilyl Polyphosphate (PPSE) (Soselia et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzimidazole ring linked to an oxadiazole ring via a methylene bridge, with additional substitutions at various positions that influence their physical and chemical properties. Structural determinations are often performed using spectroscopic methods such as IR, 1H NMR, and X-ray crystallography, providing insights into the arrangement of atoms and the configuration of the molecule (Gein et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is involved in the synthesis of novel compounds with potential biological activities. For instance, a series of benzimidazole derivatives have been synthesized incorporating adamantane moiety, highlighting the versatility of benzimidazole scaffolds in creating diverse molecules with potential pharmacological properties (Soselia et al., 2020). Similarly, derivatives of 2-aminotetrahydrobenzothiophene-3-carboxylic acids decorated with trifluoromethyl-containing heterocycles have been explored for their potential to influence neuronal NMDA receptors, showcasing the compound's relevance in modifying neuroactive substances (Sokolov et al., 2018).

Anticancer Potential

The compound has been utilized in the discovery of inhibitors targeting the PARP enzyme, demonstrating significant potency against PARP-1 and PARP-2 enzymes, which are crucial for DNA repair processes in cancer cells. This highlights its potential application in cancer therapy, as demonstrated by the compound ABT-888, showing promising in vivo efficacy in cancer models (Penning et al., 2009). Another study synthesized and evaluated 1,3,4-oxadiazole derivatives for anticancer activity, indicating the utility of this scaffold in developing novel anticancer agents (Salahuddin et al., 2014).

Antidiabetic and Antimicrobial Applications

Research has also delved into the synthesis of novel dihydropyrimidine derivatives showing in vitro antidiabetic activity, which underscores the potential of this compound in antidiabetic drug development (Lalpara et al., 2021). Additionally, the antimicrobial properties of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides have been investigated, revealing higher activity for some derivatives compared to reference drugs, suggesting its application in developing new antimicrobial agents (Latthe & Badami, 2007).

Eigenschaften

IUPAC Name

N-methyl-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5O2/c1-17-10(22)11-19-9(20-23-11)6-21-8-5-3-2-4-7(8)18-12(21)13(14,15)16/h2-5H,6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDDXNKOYILWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.